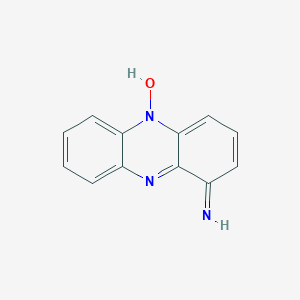

1-Aminophenazine 5-oxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18644-14-9 |

|---|---|

Molecular Formula |

C12H9N3O |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

5-hydroxyphenazin-1-imine |

InChI |

InChI=1S/C12H9N3O/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15(11)16/h1-7,13,16H |

InChI Key |

FFQYFSGGQPECQY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C3C(=N)C=CC=C3N2O |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=N)C=CC=C3N2O |

Synonyms |

1-Aminophenazine 5-oxide |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 1 Aminophenazine 5 Oxide

Electrophilic Substitution Reactions on the Phenazine (B1670421) N-Oxide Ring

The phenazine ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. thieme-connect.de However, the presence of an electron-donating group, such as an amino group, can facilitate electrophilic substitution. thieme-connect.debyjus.com In the case of 1-aminophenazine 5-oxide, the situation is more complex. The N-oxide group further deactivates the ring, but also directs incoming electrophiles. Phenazine N-oxides are generally more activated to both electrophilic and nucleophilic substitution than the parent phenazine, particularly at positions 1 and 2. thieme-connect.de

The amino group at the C1 position is a strong activating group and directs electrophiles to the ortho and para positions (C2 and C4). byjus.com Conversely, the N-oxide at position 5 deactivates the ring but would also direct incoming electrophiles. Nitration of 2-aminophenazine (B3350554) has been shown to proceed via an intermediate nitramine, leading to substitution at the C1 position. cdnsciencepub.com Similarly, nitration of 1-aminophenazine yields 1-amino-4-nitrophenazine. cdnsciencepub.com These findings suggest that electrophilic substitution on this compound is a result of the combined directing effects of both the amino and N-oxide groups, often leading to substitution at specific positions within the phenazine core. thieme-connect.decdnsciencepub.com

Nucleophilic Substitution Reactions and the Influence of N-Oxide Moieties

The electron-deficient nature of the phenazine nucleus makes it susceptible to nucleophilic attack. thieme-connect.de This reactivity is significantly enhanced by the presence of the N-oxide group, which further withdraws electron density from the ring system. thieme-connect.dethieme-connect.de The N-oxide group facilitates nucleophilic substitution, particularly at positions adjacent to the N-oxide (C4 and C6) and para to it (C2 and C8). The halogen-activating effect of N-oxide groups in chlorophenazine oxides has been demonstrated to be primarily a meta-activation. researchgate.net

The general mechanism for nucleophilic substitution involves the attack of a nucleophile on an electron-deficient carbon atom, leading to the displacement of a leaving group. ksu.edu.salibretexts.orgmasterorganicchemistry.com In phenazine N-oxides, this process is facilitated by the increased polarization of the carbon-hydrogen or carbon-halogen bonds.

Impact of N-Oxide Groups on the Nucleophilicity of Amino and Hydroxy Sites

The N-oxide group, being strongly electron-withdrawing, has a profound impact on the nucleophilicity of other substituents on the phenazine ring. For an amino or hydroxy group present on the same ring system, the N-oxide will decrease its nucleophilicity. This is due to the delocalization of the lone pair of electrons from the nitrogen or oxygen atom of the amino or hydroxy group, respectively, towards the electron-deficient ring, a phenomenon that is intensified by the N-oxide moiety.

This reduced nucleophilicity means that reactions involving the amino or hydroxy group as a nucleophile will be less favorable. For example, acylation or alkylation of the amino group in this compound would be more difficult to achieve compared to 1-aminophenazine without the N-oxide.

Directed Derivatization at the Amino Moiety

Despite the reduced nucleophilicity, the amino group of this compound can be selectively derivatized using specific strategies that either enhance its reactivity or utilize its coordinating properties.

Formation of Amino-Chelating Complexes (e.g., Diphenylboron-Chelates)

The amino group at the C1 position, in conjunction with the ring nitrogen at N10, can act as a bidentate ligand to form stable chelate complexes with metal ions or other Lewis acids. A notable example is the formation of diphenylboron-chelates. acs.orgnih.gov The reaction of 1-aminophenazine with triphenylboron can lead to the formation of a highly fluorescent boron-amino-chelating complex. acs.orgnih.govnih.gov These complexes exhibit interesting photophysical properties, such as large Stokes shifts, which are tunable by modifying the substituents on the phenazine core. acs.orgnih.gov

Table 1: Examples of Amino-Chelating Complexes

| Ligand | Metal/Lewis Acid | Complex Formed | Reference |

|---|

Functionalization via N-Substitution and Rearrangement Reactions

Direct N-substitution on the amino group of aminophenazine N-oxides can be challenging due to the electronic effects of the N-oxide. However, under certain conditions, functionalization is possible. For instance, nitration of 2-N-methylaminophenazine has been shown to proceed through an unstable intermediate nitramine, which then undergoes intramolecular rearrangement to yield 2-N-methylamino-1-nitrophenazine. cdnsciencepub.com This suggests that similar rearrangement reactions could be a viable strategy for the functionalization of this compound. Such reactions often require careful control of reaction conditions to favor the desired transformation over potential side reactions. nih.govthieme-connect.de

Redox Chemistry and Reduction Potentials of Phenazine N-Oxides

Phenazines are well-known redox-active molecules that can undergo reversible one- or two-electron reduction processes. nih.govresearchgate.net The introduction of an N-oxide group significantly alters the redox properties of the phenazine core. The N-oxide group is electron-withdrawing, which generally leads to an increase in the reduction potential, making the compound easier to reduce. nih.govacs.org

Table 2: General Redox Properties of Phenazine Derivatives

| Compound Type | Effect on Reduction Potential | Reason |

|---|---|---|

| Phenazine with Electron-Donating Group | Decrease | Increased electron density on the ring |

| Phenazine with Electron-Withdrawing Group | Increase | Decreased electron density on the ring |

Structure Activity Relationships Sar in the Context of 1 Aminophenazine 5 Oxide Research

Influence of Substituent Nature and Position on Biological Potency and Selectivity

The biological profile of the phenazine (B1670421) scaffold is highly sensitive to the nature and placement of various functional groups. Modifications such as halogenation, alkylation, and the introduction of hydroxyl or additional amino groups can dramatically alter potency and selectivity.

Effects of Halogenation, Alkylation, and Hydroxyl/Amino Groups

Research into phenazine 5,10-dioxides, a class of compounds that includes derivatives of 1-aminophenazine 5-oxide, has provided significant insights into the impact of specific substituents. These compounds are of particular interest as hypoxia-selective cytotoxins, meaning they are more toxic to cancer cells in low-oxygen environments, a common feature of solid tumors. nih.govrsc.orgnih.gov

Halogenation: The introduction of halogen atoms, such as chlorine (Cl) and bromine (Br), to the phenazine ring has been shown to modulate biological activity. For instance, 7(8)-bromo-2-aminophenazine 5,10-dioxide and 7(8)-chloro-2-aminophenazine 5,10-dioxide have been identified as effective hypoxic trigger cytotoxins. nih.gov Further studies on 1-hydroxyphenazine (B607933) 5,10-dioxide analogs revealed that 7,8-dihalogenated derivatives displayed increased cytotoxic potency against human acute myeloid leukemia (AML) cells. nih.govresearchgate.net However, this increased potency came at the cost of higher toxicity towards non-cancerous heart cells, indicating that halogenation can impact selectivity. nih.govresearchgate.net In a different context, studies on bis(phenazine-1-carboxamides) found that small, lipophilic substituents like chlorine at the 9-position resulted in the most potent inhibitors. acs.org

Alkylation: Similar to halogenation, the addition of alkyl groups, such as methyl (CH₃), can enhance cytotoxic activity. Research has shown that 7,8-dimethylated analogs of 1-hydroxyphenazine 5,10-dioxide also exhibit increased potency against AML cells. nih.govresearchgate.net Notably, the selectivity of these dimethylated compounds was less compromised compared to their dihalogenated counterparts, suggesting that alkylation may offer a better balance between potency and toxicity. nih.govresearchgate.net In the bis(phenazine-1-carboxamide) series, a methyl group at the 9-position was also associated with high potency. acs.org

Hydroxyl and Amino Groups: The presence and position of hydroxyl (-OH) and amino (-NH₂) groups are critical. The N-oxide functionalities are considered pivotal for the cytotoxic activity of phenazine 5,10-dioxides. nih.govresearchgate.net Studies on 2-amino- or 2-hydroxyphenazine (B1496473) 5,10-dioxide derivatives have underscored their potential as hypoxia-selective cytotoxins. nih.govuchile.clresearchgate.net Interestingly, research has shown that an oxygen-based substituent (like -OH or -OCH₃) in certain positions is not an absolute requirement for potency, provided that other functional groups, such as alkyl or carbamate (B1207046) side chains, are present. nih.govresearchgate.net However, other studies have highlighted the importance of an oxygen substituent in position 1 of the scaffold for activity. rais.is The interplay between these groups and others on the phenazine ring is complex and dictates the ultimate biological effect.

| Compound Class | Substituent Type | Position(s) | Observed Effect on Biological Activity | Reference(s) |

| 2-Aminophenazine (B3350554) 5,10-Dioxides | Halogen (Br, Cl) | 7(8) | Hypoxic trigger cytotoxins | nih.gov |

| 1-Hydroxyphenazine 5,10-Dioxides | Dihalogen | 7,8 | Increased cytotoxic potency, but also increased toxicity to non-cancer cells | nih.govresearchgate.net |

| 1-Hydroxyphenazine 5,10-Dioxides | Dimethyl | 7,8 | Increased cytotoxic potency with less impact on selectivity | nih.govresearchgate.net |

| Bis(phenazine-1-carboxamides) | Small lipophilic (Me, Cl) | 9 | Most potent inhibitors | acs.org |

Relationship between Redox Potential and Bioreduction Property

Phenazine N-oxides are recognized as bioreductive compounds, meaning they can be activated within the body through reduction, a chemical reaction involving the gain of electrons. researchgate.net This property is central to their mechanism of action, particularly for their use as hypoxia-selective anticancer agents.

The core principle is that the low-oxygen environment of tumors facilitates the reduction of the phenazine N-oxide to a cytotoxic species. rsc.org This process is less likely to occur in healthy, oxygen-rich tissues. The ability of a phenazine derivative to be reduced is directly related to its redox potential, which is a measure of its tendency to acquire electrons.

Generally, a lower reduction potential facilitates the reduction of the phenazine. nih.gov This bioreductive activation can lead to the formation of radical intermediates that can, in turn, generate highly reactive and cytotoxic hydroxyl radicals. rsc.org These radicals can then damage cellular components like DNA, leading to cell death. researchgate.net The DNA interaction abilities of phenazine 5,10-dioxide derivatives have been linked to their cytotoxicity under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions. mdpi.com

The relationship is not always straightforward, as other factors come into play. For example, the reactivity of the reduced phenazine with molecular oxygen can compete with its desired cytotoxic effect. nih.gov If the reduced form is quickly re-oxidized by oxygen, its efficacy in hypoxic environments is enhanced. Studies on various phenazine antibiotics have shown that their reactivity with oxygen varies, suggesting that different phenazines may be suited for different biological environments. nih.gov Computational studies using density functional theory (DFT) have been employed to simulate the redox potentials of unexplored phenazine derivatives to identify candidates with desirable electronic properties for applications like biofuel cells, highlighting the importance of this parameter. core.ac.uk

Lead Optimization Strategies Based on SAR Studies

Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising biological activity is systematically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile. danaher.compatsnap.com Structure-activity relationship (SAR) studies provide the foundational knowledge for these modifications.

In the realm of phenazine research, lead optimization has been actively pursued. For natural products like iodinin (B1496461) and myxin (B609384) (hydroxylated phenazine 5,10-dioxides), in vitro lead optimization efforts have identified specific strategies to enhance their anticancer properties. nih.govresearchgate.net One successful approach has been the use of prodrugs, where carbamate side chains are attached to the phenolic hydroxyl groups. nih.govresearchgate.net This modification can improve properties like solubility or cellular uptake, with the active drug being released at the target site.

Another key strategy involves the systematic exploration of substituents on the phenazine core. As detailed previously, the addition of dihalogen or dimethyl groups at the 7 and 8 positions of 1-hydroxyphenazine 5,10-dioxide was a direct outcome of lead optimization aimed at increasing cytotoxic potency. nih.govresearchgate.net The finding that these modifications had different effects on selectivity (toxicity to non-cancer cells) is a crucial piece of information that guides further optimization. nih.govresearchgate.net

More advanced strategies for lead optimization include:

Structural Simplification: This involves removing non-essential parts of a complex molecule to improve synthetic accessibility and pharmacokinetic properties, avoiding "molecular obesity." nih.gov

Bioisosteric Replacement: This technique involves swapping a functional group with a chemically similar group to enhance biological activity or improve metabolic stability. patsnap.comnih.gov

Computational Methods: Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking help predict how structural changes will affect biological activity, accelerating the design-test-redesign cycle. patsnap.com

The overarching goal of these strategies is to refine the lead molecule into a preclinical candidate with an optimal balance of efficacy, safety, and drug-like properties. danaher.com

Design of Analogs with Modulated Biological Profiles

Building on SAR and lead optimization studies, researchers can rationally design new analogs with specifically tailored biological activities. The goal might be to increase potency against a target, improve selectivity, or even alter the mechanism of action.

For phenazine derivatives, this has led to the synthesis of numerous analogs with diverse biological profiles. researchgate.net Examples include:

Regioisomers: The synthesis of regioisomers of the natural product myxin, such as 1-hydroxy-3-methoxyphenazine 5,10-dioxide, has been explored. skemman.isskemman.is These studies revealed that while some regioisomers retained potent activity, others were inactive, highlighting the critical importance of the substitution pattern—specifically the necessity of an oxygen substituent at the 1-position for anti-mycobacterial and anti-leukemic activity. rais.is

Analogs with Improved Solubility: A significant challenge with some potent phenazine derivatives is their low water solubility, which limits bioavailability. researchgate.net The design of analogs, potentially through the addition of solubilizing groups or by creating prodrugs, is a key strategy to overcome this limitation. The development of 1-hydroxy-3-methoxyphenazine 5,10-dioxide was seen as offering potential for further chemical modification to create a more soluble prodrug. skemman.is

Dual-Target Inhibitors: The design of bis(phenazine-1-carboxamides) represents a sophisticated approach to creating analogs with a specific, dual mechanism of action. These compounds were engineered to act as inhibitors of both topoisomerase I and II, important anticancer targets. acs.org

Prodrugs for Targeted Activation: Halogenated phenazine analogs have been designed as nitroarene-based prodrugs. nih.gov These compounds are intended to be activated by nitroreductase enzymes, which are often overexpressed in certain bacteria, thereby releasing the active antibacterial agent specifically at the site of infection. nih.gov

These examples demonstrate how a deep understanding of the structure-activity relationships of the this compound scaffold and its relatives allows for the intelligent design of new molecules with fine-tuned and potentially superior therapeutic properties.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Sustainable Chemistry Approaches

Traditional synthesis of phenazine (B1670421) derivatives often involves methods that utilize harsh reagents, toxic organic solvents, and potential metal catalysts, leading to environmental concerns and limiting their pharmaceutical applicability. researchgate.net Future research on 1-Aminophenazine 5-oxide will likely pivot towards the adoption of green and sustainable chemistry principles to overcome these limitations. researchgate.netjocpr.com

The development of novel synthetic strategies is paramount. Conventional methods for phenazine synthesis include the Wohl–Aue reaction and the oxidative cyclization of 1,2-diaminobenzene derivatives. researchgate.net However, emerging, more sustainable approaches are gaining traction. These "green" methods prioritize waste reduction, energy efficiency, and the use of less hazardous substances. ijpsjournal.comjddhs.com For the synthesis of the phenazine core, and by extension this compound, future research could focus on the following areas:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes and improve yields by directly and efficiently heating the reaction mixture. ijpsjournal.comjddhs.com

Solvent-Free or Green Solvent-Based Synthesis: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents, or eliminating solvents entirely, reduces the environmental impact of the synthesis. researchgate.netjocpr.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, which is particularly advantageous for complex molecules and can reduce the formation of unwanted byproducts. ijpsjournal.com

Mechanochemistry: This approach uses mechanical energy to initiate chemical reactions, often in the absence of a solvent, presenting an energy-efficient and clean alternative to traditional solution-based methods. researchgate.netcolab.ws

| Approach | Description | Key Advantages | Reference |

|---|---|---|---|

| Conventional Methods (e.g., Wohl-Aue) | Reaction of aniline (B41778) with nitrobenzene (B124822) in the presence of a base. | Well-established and historically significant. | researchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid heating. | Reduced reaction time, increased yields, energy efficiency. | ijpsjournal.com |

| Solvent-Free Synthesis | Reactions are conducted in the absence of any solvent. | Minimizes waste, avoids toxic solvents, simplifies purification. | researchgate.net |

| Biocatalysis | Employs enzymes to catalyze specific reactions. | High selectivity, mild conditions, environmentally friendly. | ijpsjournal.com |

| Mechanochemistry | Uses mechanical force to induce chemical reactions. | Solvent-free, energy-efficient, high productivity. | researchgate.netcolab.ws |

Advanced Computational Modeling for Mechanism Prediction and Rational Design

Advanced computational tools are poised to revolutionize the study of this compound. By using in silico methods, researchers can predict the molecule's properties, understand its mechanism of action at a molecular level, and rationally design novel derivatives with enhanced activity and specificity. rsc.orgmdpi.com

Density Functional Theory (DFT) calculations, for instance, can be applied to investigate the electronic properties of phenazine derivatives, predicting their redox potentials and solvation free energies. rsc.org This is crucial for applications in materials science, such as in redox flow batteries, and for understanding the redox cycling that underpins some of their biological activities. rsc.org

For therapeutic applications, computational approaches like molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable. These methods can:

Identify potential biological targets by simulating the binding of this compound to the active sites of various proteins.

Predict the bioactivity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Elucidate the structural features of the molecule that are critical for its biological effects, guiding the rational design of analogues with improved potency and selectivity. nih.govresearchgate.net

The design of new phenazine-based emitters for organic light-emitting diodes (OLEDs) has already benefited from such rational molecular design, where computational studies help in predicting properties like the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org

Exploration of New Biological Targets and Therapeutic Areas

While the broader phenazine class is known for antimicrobial and anticancer properties, the full therapeutic potential of this compound is yet to be unlocked. researchgate.netnih.gov Future research should aim to move beyond these established areas and explore novel biological targets and disease indications. Phenazine 5,10-dioxides, which are structurally related to this compound, have shown potent and selective cytotoxicity against acute myeloid leukemia (AML) cells, particularly in hypoxic (low oxygen) environments characteristic of solid tumors. nih.gov This suggests that this compound could be investigated as a hypoxia-selective anticancer agent.

Emerging therapeutic areas for phenazine derivatives that warrant investigation for this compound include:

Anti-neuroinflammatory and Neuroprotective Agents: Some phenazine compounds have shown potential in protecting neurons from damage, an area of high unmet need in diseases like Alzheimer's and Parkinson's. researchgate.netnih.gov

Antiparasitic Agents: The unique mechanisms of action of phenazines could be exploited to combat parasitic infections. nih.gov

Inhibition of Biofilm Formation: Phenazine-inspired antibiotics have demonstrated high activity against resistant bacteria, such as MRSA, by inhibiting the formation of biofilms, which are protective communities of bacteria that are notoriously difficult to treat. chinacdc.cn

Enzyme Inhibition: Phenazine derivatives are being explored as inhibitors of various disease-related enzymes, which could lead to treatments for a wide range of conditions. nih.gov

| Therapeutic Area | Potential Mechanism/Target | Relevance | Reference |

|---|---|---|---|

| Oncology | Hypoxia-selective cytotoxicity, DNA intercalation, Topoisomerase inhibition | Potential for treating solid tumors and leukemias like AML. | nih.gov |

| Infectious Diseases | Inhibition of biofilm formation, disruption of bacterial cell membranes. | Combating antibiotic-resistant pathogens like MRSA. | chinacdc.cn |

| Neurodegenerative Diseases | Anti-inflammatory and antioxidant effects. | Potential for neuroprotection in diseases like Alzheimer's. | researchgate.netnih.gov |

| Parasitology | Disruption of parasitic metabolic pathways. | Development of new treatments for parasitic infections. | nih.gov |

Integration with Nanotechnology for Targeted Delivery in Research Models

A significant hurdle in translating promising compounds from the lab to clinical application is often poor solubility, limited bioavailability, and off-target toxicity. nih.govmdpi.com Nanotechnology offers powerful solutions to these challenges. nih.govresearchgate.net Encapsulating this compound within nanoparticle-based drug delivery systems could profoundly enhance its therapeutic potential in research models. nih.gov

Various types of nanoparticles could be explored for the delivery of phenazine derivatives:

Solid Lipid Nanoparticles (SLNs): These are made from biocompatible lipids and can encapsulate lipophilic drugs like many phenazines, potentially improving oral bioavailability. nih.govnih.govresearchgate.net

Polymeric Nanoparticles: Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can be used to create nanoparticles that provide sustained release of the encapsulated compound. mdpi.com

Nucleoside-Lipid-Based Nanoparticles (NLs): These novel nanocarriers have been used to improve the solubility and cellular penetration of other phenazine derivatives, offering a promising strategy for castration-resistant prostate cancer therapy in research models. researchgate.net

Magnetic Iron Oxide Nanoparticles (IONPs): These nanoparticles offer the unique advantage of being guidable to a target site (e.g., a tumor) using an external magnetic field, enabling highly targeted drug delivery. nih.gov

These nano-formulations can be further engineered with targeting ligands on their surface to actively seek out specific cells or tissues, thereby increasing efficacy and reducing systemic exposure. nih.govmdpi.com

Expanding Applications in Materials Science and Analytical Chemistry

The unique electronic and optical properties of the phenazine core suggest that this compound could have significant applications beyond medicine. researchgate.net Research into functionalized phenazine derivatives has revealed their potential in advanced materials and analytical tools. rsc.org

Future research could explore the integration of this compound into:

Organic Electronics: Phenazine derivatives are being investigated as materials for organic light-emitting diodes (OLEDs) and as redox-active components in aqueous organic flow batteries for sustainable energy storage. rsc.orgresearchgate.net The specific substitutions on this compound may tune its electronic properties for these applications.

Chemosensors: The ability of the phenazine structure to interact with various ions and molecules, often resulting in a detectable change in color or fluorescence, makes it an excellent candidate for the development of chemical sensors. researchgate.net

Biosensors: The redox-active nature of the phenazine N-oxide moiety could be harnessed to develop electrochemical biosensors for detecting specific biological targets.

The continued exploration of these diverse research avenues will be critical in fully realizing the scientific and technological potential of this compound.

Q & A

Q. What are the key structural characteristics of 1-Aminophenazine 5-oxide, and how are they determined experimentally?

The molecular structure of this compound can be resolved using single-crystal X-ray diffraction (SC-XRD). For example, in related phenothiazine oxides, sulfur-oxygen bonding and dihedral angles between aromatic rings (e.g., 18.40° in 10H-phenothiazine 5-oxide) are critical structural parameters . SC-XRD data collection typically involves a Bruker APEX diffractometer with Mo/Kα radiation, followed by refinement using SHELX software. Hydrogen bonding networks (e.g., N–H···O) and π-π interactions (3.9–4.1 Å centroid distances) should also be analyzed to understand supramolecular packing .

Q. What synthetic routes are commonly used to prepare this compound derivatives?

Synthesis often involves oxidation of the parent phenazine or aminophenazine compound. For instance, phenothiazine 5-oxide derivatives are synthesized via controlled oxidation using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under mild conditions . Post-synthesis purification may require column chromatography, with purity validated by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) (>95% purity criteria, as seen in analogous compounds) .

Q. How can researchers ensure the purity of this compound for experimental use?

Purity assessment combines multiple techniques:

- HPLC : Use C18 columns with UV detection (e.g., 254 nm) and gradient elution (water/acetonitrile).

- NMR : Compare 1H/13C spectra to reference data (e.g., δ 7.40–11.0 ppm aromatic regions in CDCl3) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ for C12H9N2O2S) .

Advanced Research Questions

Q. How do researchers address discrepancies in crystallographic data for this compound derivatives?

Contradictions in X-ray data (e.g., occupancy ratios of sulfur-oxygen positions) are resolved through iterative refinement (e.g., SHELXL97) and validation tools like PLATON. For example, in 10H-phenothiazine 5-oxide, sulfur-oxygen sites were refined with partial occupancies (0.907:0.093 ratio) . Multi-scan absorption corrections (SADABS) and high-resolution data (θmax > 25°) improve accuracy.

Q. What strategies optimize the synthesis of this compound for high-yield, scalable production?

Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity.

- Catalyst use : Lewis acids (e.g., ZnCl2) may accelerate oxidation while minimizing side reactions.

- Temperature control : Low-temperature oxidation (−10°C to 0°C) prevents over-oxidation .

- Scale-up protocols : Pilot reactions should monitor exothermicity and employ continuous flow systems for safety .

Q. How can computational methods predict the reactivity of this compound in biological systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties like HOMO-LUMO gaps and nucleophilic sites. For example, the 5-oxide group’s electron-withdrawing effect increases electrophilicity at the aminophenyl ring, influencing binding to biological targets (e.g., enzyme active sites) . Molecular docking (AutoDock Vina) and molecular dynamics simulations further validate interactions .

Q. What analytical challenges arise in detecting this compound in complex matrices (e.g., biological samples)?

Matrix interference requires advanced sample preparation:

- Solid-phase extraction (SPE) : Use C18 or mixed-mode sorbents to isolate the compound.

- Derivatization : Enhance MS sensitivity via trifluoroacetylation or dansyl chloride labeling .

- Internal standards : Deuterated analogs (e.g., this compound-d4) improve quantification accuracy in LC-MS/MS .

Methodological Notes

- Structural ambiguity : Always cross-validate SC-XRD data with spectroscopic methods (FT-IR, Raman) to confirm functional groups .

- Synthetic reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) meticulously, as minor variations can alter yields .

- Ethical reporting : Disclose crystallographic R factors (>5% may indicate model errors) and purity thresholds in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.